molecular formula C18H24O3 B3038640 4-[(S)-[(3S,6S)-3-Ethenyl-3-methyl-6-prop-1-en-2-yloxan-2-yl]-hydroxymethyl]phenol CAS No. 879290-97-8

4-[(S)-[(3S,6S)-3-Ethenyl-3-methyl-6-prop-1-en-2-yloxan-2-yl]-hydroxymethyl]phenol

Cat. No. B3038640
CAS RN: 879290-97-8
M. Wt: 288.4 g/mol
InChI Key: VLFQGDGCZKMBDA-UKSPMXFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups and the conditions under which it is reacted. Phenolic compounds, for example, can undergo a variety of reactions, including electrophilic aromatic substitution and oxidation .


Physical And Chemical Properties Analysis

Phenolic compounds, which this compound is, have unique physical and chemical properties. They are usually colorless liquids or white solids at room temperature and can be highly toxic and caustic . They form stronger hydrogen bonds than alcohols, making them more soluble in water and giving them a higher boiling point .

Scientific Research Applications

Molecular Structure and Spectroscopy

  • The molecular structure and spectroscopic data of a related compound, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, were obtained using Density Functional Theory (DFT) calculations. This research aids in understanding the molecular geometry and vibrational spectra of similar phenolic compounds (A. Viji et al., 2020).

Antioxidant Activity

  • Phenolic compounds, including those similar to the specified molecule, have demonstrated significant antioxidant activity. For example, the ethanolic extract from aerial parts of Protea hybrid ‘Susara’ showed potent radical scavenging activity, indicating the potential use of these compounds in pharmaceutical and cosmetic industries (F. León et al., 2014).

Fluorescence Properties

  • Certain phenol derivatives have been studied for their fluorescence properties, suggesting their potential application in chemical sensing and imaging technologies. For instance, the fluorescence properties of 4-(Hydroxymethyl)-2-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)phenol were investigated, highlighting its selectivity to Co2+ ions, indicating its potential as a fluorescence chemical sensor (Hou Xuan, 2012).

Biological and Pharmacological Applications

  • Phenolic compounds similar to the specified molecule have been explored for their biological and pharmacological effects. For example, new phenol derivatives isolated from Stereum hirsutum FP-91666 were studied, which could lead to the discovery of new pharmacologically active substances (Yuan-Chang Duan et al., 2015).

Molecular Docking and Quantum Chemical Calculations

  • Molecular docking and quantum chemical calculations provide insights into the interactions and potential applications of phenolic compounds in medicinal chemistry. The theoretical investigations help in predicting the biological effects of these compounds based on molecular docking results (A. Viji et al., 2020).

Biochemical Analysis

Biochemical Properties

Psoracorylifol A plays a significant role in biochemical reactions. It has been found to inhibit the release of beta-hexosaminidase, a marker of antigen-IgE-induced degranulation in RBL-2H3 cells

Cellular Effects

The effects of Psoracorylifol A on various types of cells and cellular processes are diverse. It influences cell function by inhibiting antigen-induced degranulation in RBL-2H3 cells . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism, although more detailed studies are needed to confirm these effects.

Molecular Mechanism

It is known to exert its effects at the molecular level by inhibiting the release of beta-hexosaminidase This suggests that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression

properties

IUPAC Name

4-[(S)-[(3S,6S)-3-ethenyl-3-methyl-6-prop-1-en-2-yloxan-2-yl]-hydroxymethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-5-18(4)11-10-15(12(2)3)21-17(18)16(20)13-6-8-14(19)9-7-13/h5-9,15-17,19-20H,1-2,10-11H2,3-4H3/t15-,16-,17?,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFQGDGCZKMBDA-UKSPMXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(C(O1)C(C2=CC=C(C=C2)O)O)(C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@](C(O1)[C@H](C2=CC=C(C=C2)O)O)(C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(S)-[(3S,6S)-3-Ethenyl-3-methyl-6-prop-1-en-2-yloxan-2-yl]-hydroxymethyl]phenol
Reactant of Route 2
4-[(S)-[(3S,6S)-3-Ethenyl-3-methyl-6-prop-1-en-2-yloxan-2-yl]-hydroxymethyl]phenol
Reactant of Route 3
Reactant of Route 3
4-[(S)-[(3S,6S)-3-Ethenyl-3-methyl-6-prop-1-en-2-yloxan-2-yl]-hydroxymethyl]phenol
Reactant of Route 4
4-[(S)-[(3S,6S)-3-Ethenyl-3-methyl-6-prop-1-en-2-yloxan-2-yl]-hydroxymethyl]phenol
Reactant of Route 5
Reactant of Route 5
4-[(S)-[(3S,6S)-3-Ethenyl-3-methyl-6-prop-1-en-2-yloxan-2-yl]-hydroxymethyl]phenol
Reactant of Route 6
4-[(S)-[(3S,6S)-3-Ethenyl-3-methyl-6-prop-1-en-2-yloxan-2-yl]-hydroxymethyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.